1-(1-Ethynylcyclopropyl)-2-fluorobenzene
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Overview
Description
1-(1-Ethynylcyclopropyl)-2-fluorobenzene is an organic compound that features a unique structure combining a cyclopropyl ring, an ethynyl group, and a fluorobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Ethynylcyclopropyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 1-cyclopropyl-2-fluorobenzene with acetylene in the presence of a suitable catalyst, such as palladium or copper. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atm .
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethynylcyclopropyl)-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form cyclopropyl-2-fluorobenzene using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: Cyclopropyl-2-fluorobenzene.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-(1-Ethynylcyclopropyl)-2-fluorobenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(1-Ethynylcyclopropyl)-2-fluorobenzene involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the fluorine atom can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the compound’s reactivity and binding affinity to specific targets .
Comparison with Similar Compounds
1-Ethynylcyclopropylbenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
2-(1-Ethynylcyclopropyl)-1,3-difluorobenzene: Contains an additional fluorine atom, which can further influence its chemical behavior and applications.
Uniqueness: 1-(1-Ethynylcyclopropyl)-2-fluorobenzene is unique due to the presence of both the ethynyl group and the fluorine atom, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C11H9F |
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Molecular Weight |
160.19 g/mol |
IUPAC Name |
1-(1-ethynylcyclopropyl)-2-fluorobenzene |
InChI |
InChI=1S/C11H9F/c1-2-11(7-8-11)9-5-3-4-6-10(9)12/h1,3-6H,7-8H2 |
InChI Key |
QSRRXYICXYEASS-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CC1)C2=CC=CC=C2F |
Origin of Product |
United States |
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